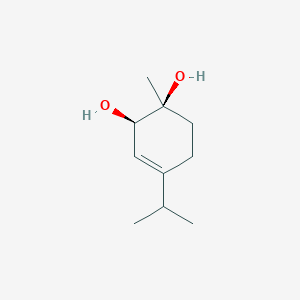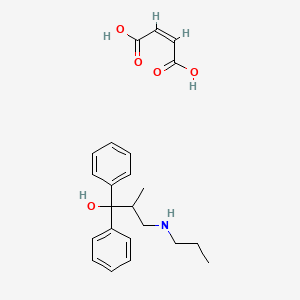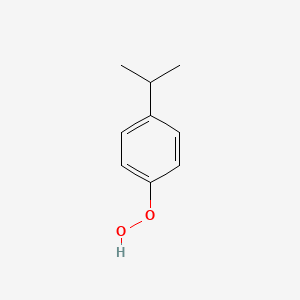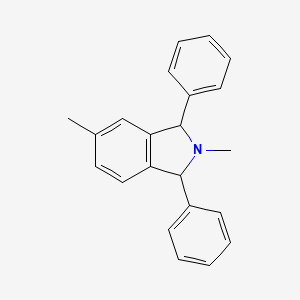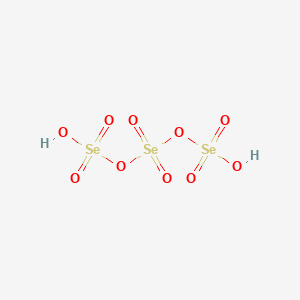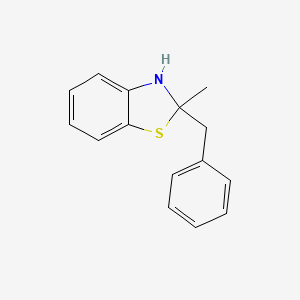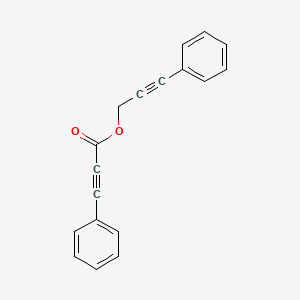![molecular formula C12H15NO4 B14718390 2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]- CAS No. 18483-95-9](/img/structure/B14718390.png)
2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]- is a heterocyclic organic compound It consists of a tetrahydropyran ring substituted with a 3-nitrophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]- typically involves the reaction of tetrahydropyran with 3-nitrobenzyl alcohol under acidic conditions. The reaction proceeds via the formation of an oxonium ion intermediate, which then reacts with the alcohol to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Tetrahydropyran: A simpler analog without the nitrophenylmethoxy group.
3-Nitrobenzyl Alcohol: The precursor used in the synthesis of the compound.
2-Methoxytetrahydropyran: A related compound with a methoxy group instead of the nitrophenylmethoxy group.
Uniqueness: 2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]- is unique due to the presence of both the tetrahydropyran ring and the nitrophenylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
18483-95-9 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-[(3-nitrophenyl)methoxy]oxane |
InChI |
InChI=1S/C12H15NO4/c14-13(15)11-5-3-4-10(8-11)9-17-12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7,9H2 |
InChI Key |
JBACDAPPZVJHNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)
